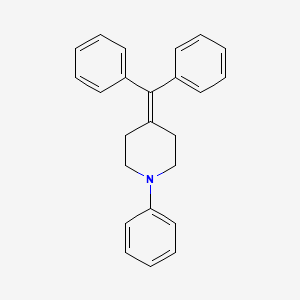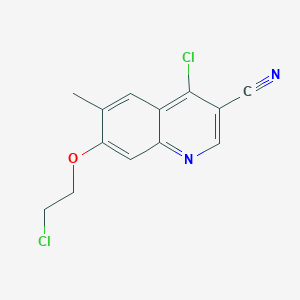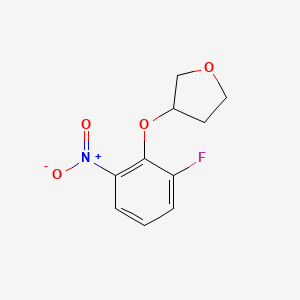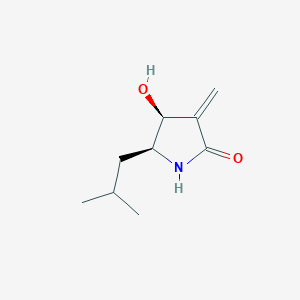
2-(Non-1-EN-1-YL)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Non-1-EN-1-YL)oxirane is a member of the oxirane family, which are three-membered cyclic ethers known for their high reactivity due to ring strain. This compound is characterized by the presence of a non-1-en-1-yl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Non-1-EN-1-YL)oxirane typically involves the epoxidation of non-1-en-1-yl compounds. One common method is the reaction of non-1-en-1-yl alcohol with an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) under mild conditions . This reaction proceeds via the formation of a peracid intermediate, which then transfers an oxygen atom to the double bond, forming the oxirane ring.
Industrial Production Methods
Industrial production of this compound often employs similar epoxidation techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. Catalysts such as titanium silicalite-1 (TS-1) can be used to enhance the efficiency of the epoxidation process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Non-1-EN-1-YL)oxirane undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction of the oxirane ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or peracids like m-CPBA.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
Diols: Formed by ring-opening oxidation.
Alcohols: Resulting from reduction.
Substituted Oxiranes: Produced through nucleophilic substitution.
Wissenschaftliche Forschungsanwendungen
2-(Non-1-EN-1-YL)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Wirkmechanismus
The mechanism of action of 2-(Non-1-EN-1-YL)oxirane involves the nucleophilic attack on the strained oxirane ring, leading to ring opening and the formation of various products. The high ring strain in the oxirane ring makes it highly reactive towards nucleophiles, facilitating a wide range of chemical transformations .
Vergleich Mit ähnlichen Verbindungen
2-(Non-1-EN-1-YL)oxirane can be compared with other oxirane compounds such as:
cis-2,3-Epoxybutane: Similar in reactivity but differs in the substituent groups attached to the oxirane ring.
trans-2,3-Epoxybutane: Similar to cis-2,3-epoxybutane but with different stereochemistry.
1,2-Epoxybutane: Lacks the non-1-en-1-yl group, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific substituent group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
920299-60-1 |
|---|---|
Molekularformel |
C11H20O |
Molekulargewicht |
168.28 g/mol |
IUPAC-Name |
2-non-1-enyloxirane |
InChI |
InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-11-10-12-11/h8-9,11H,2-7,10H2,1H3 |
InChI-Schlüssel |
ODCKDGKOYGKLQJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCC=CC1CO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-(9-Chloro-1-oxo-1,2-dihydrobenzo[h]isoquinolin-4-yl)benzoic acid](/img/structure/B12619486.png)
![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)
![6-(4-Fluorophenyl)-2,4-bis[(propan-2-yl)oxy]pyrido[3,2-d]pyrimidine](/img/structure/B12619510.png)



![3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-yl-2-[1,6,7-trihydroxy-3-methyl-8-(3-morpholin-4-ylpropyliminomethyl)-5-propan-2-ylnaphthalen-2-yl]naphthalene-1,6,7-triol](/img/structure/B12619527.png)
silane](/img/structure/B12619530.png)
![2,2'-Methylenebis[1-(1-phenylpropyl)-1H-pyrrole]](/img/structure/B12619537.png)
